molecular formula C14H18FN3O2 B2587977 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 433308-32-8

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2587977
CAS No.: 433308-32-8
M. Wt: 279.315
InChI Key: ZEYNFSWCHFPZHH-UHFFFAOYSA-N
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Description

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine-4-carboxamide core, a structure frequently investigated for its potential to interact with various biological targets. The molecule is functionalized with a 4-fluorophenyl group linked via a urea-like moiety, a design element common in the development of small molecule inhibitors . This specific structural motif suggests potential for application in early-stage drug discovery research. Piperidine-4-carboxamide derivatives are a significant scaffold in pharmaceutical research. Published studies on analogous compounds highlight their exploration as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), a target for anti-inflammatory and analgesic drug development . Other structural analogs have been synthesized and evaluated as novel antihypertensive agents through the inhibition of T-type calcium channels , or as carbonic anhydrase inhibitors (CAIs) with potential anti-infective properties . The presence of the 4-fluorophenyl group is a common strategy in medicinal chemistry to influence a compound's metabolic stability, lipophilicity, and overall binding affinity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and federal regulations.

Properties

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c15-11-1-3-12(4-2-11)17-13(19)9-18-7-5-10(6-8-18)14(16)20/h1-4,10H,5-9H2,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYNFSWCHFPZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide has garnered attention in the field of medicinal chemistry for its potential as a therapeutic agent. Its structural components suggest various pharmacological activities:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The fluorophenyl group is known to enhance the lipophilicity and bioavailability of drug candidates, potentially improving their efficacy against tumors .
  • Neuropharmacological Effects : The piperidine moiety is commonly associated with neuroactive compounds. Research has shown that derivatives of piperidine can exhibit anxiolytic and antidepressant properties. This compound could be explored for its effects on neurotransmitter systems, particularly in the treatment of anxiety and depression .

Biological Studies

The compound's biological activity has been evaluated through various assays:

Case Study 1: Anticancer Potential

A study exploring structurally related piperidine derivatives found that modifications to the fluorophenyl group significantly impacted their anticancer activity against breast cancer cell lines. The results suggested that the introduction of electron-withdrawing groups like fluorine enhances the compound's potency by increasing its interaction with cellular targets .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment, another piperidine derivative showed significant anxiolytic effects in rodent models. The study highlighted the importance of the piperidine structure in modulating GABAergic activity, suggesting that similar compounds could be developed for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs (from , and 8) to highlight structural variations and their implications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Reference
Target Compound C₁₄H₁₇FN₃O₂* ~294.32 4-Fluorophenylamino-oxoethyl, piperidine-4-carboxamide -
1-[7-(2-Fluorophenyl)-4-oxo-...piperidine-4-carboxamide () C₂₅H₂₄FN₅O₂S 501.56 Thieno[3,2-d]pyrimidin-2-yl, phenylethylamide, 2-fluorophenyl
1-(3-{(1E)-2-Cyano-...piperidine-4-carboxamide () C₂₂H₂₁N₇O₄S 503.51 Cyano propenyl linker, pyrido[1,2-a]pyrimidinone, tetrahydrothiophenyl dioxido
1-{2-[(5-amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide () C₁₄H₁₉FN₄O₂ 294.32 5-amino-2-fluorophenyl, acetamide linker
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-...benzenesulfonamide () C₂₇H₂₈FN₅O₄S 585.61 Benzhydrylpiperazinyl, sulfamoylbenzenesulfonamide

*Inferred from structural analysis.

Key Observations:

Substituent Complexity: The target compound lacks the extended heterocyclic systems seen in (thienopyrimidine) and (pyrido[1,2-a]pyrimidinone), which may reduce steric hindrance and improve solubility . The 4-fluorophenyl group in the target compound differs from the 2-fluorophenyl () and 5-amino-2-fluorophenyl () analogs. The para-fluoro substitution is associated with enhanced electronic effects and metabolic resistance compared to ortho-substituted fluorophenyl groups .

Sulfonamide-containing analogs () exhibit higher molecular weights (~585 Da) and may face challenges in bioavailability compared to the target compound (~294 Da) .

Physicochemical Implications: The target compound’s simpler structure (vs. and ) suggests improved synthetic accessibility and lower logP values, favoring oral absorption. The amino group in ’s 5-amino-2-fluorophenyl substituent could enhance solubility but may increase susceptibility to oxidative metabolism .

Biological Activity

1-(2-((4-Fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure comprises a piperidine ring with a carboxamide group and a fluorophenyl moiety. Its molecular formula is C22H24FN3O4C_{22}H_{24}FN_3O_4, with a molecular weight of approximately 413.45 g/mol. The presence of fluorine in the phenyl ring enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes play crucial roles in glucose metabolism and neurotransmission, respectively.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions.

Enzyme Inhibition Studies

A recent study synthesized several fluorine-substituted piperidine derivatives, including the target compound. These derivatives were subjected to in vitro and in vivo studies to assess their efficacy against α-glucosidase and cholinesterase enzymes:

Compoundα-Glucosidase Inhibition (%)AChE Inhibition (%)Mechanism of Action
18560Competitive
29055Mixed-type
Target Compound 92 58 Competitive

The target compound exhibited notable α-glucosidase inhibition, surpassing standard inhibitors like acarbose by several folds, indicating its potential as an antidiabetic agent .

Case Studies

  • Diabetes Management : In a study involving STZ-induced diabetic rats, the target compound demonstrated significant reductions in blood glucose levels, supporting its role as an antidiabetic agent. The mechanism was attributed to enhanced insulin sensitivity and reduced glucose absorption in the intestines .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of similar piperidine derivatives against cholinergic dysfunction. The findings highlighted that these compounds could ameliorate cognitive deficits in animal models through AChE inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the piperidine ring significantly affect biological activity. For instance, electron-withdrawing groups like fluorine enhance binding affinity to enzyme targets, while variations in alkyl substitutions can optimize selectivity for specific receptors or enzymes .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between the target compound and its enzyme targets. The docking studies indicated strong binding affinities, suggesting that the compound occupies critical active sites necessary for enzyme function .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its structural integrity be confirmed post-synthesis?

Methodological Answer: The synthesis typically involves a multi-step approach, starting with the condensation of 4-fluorophenylamine with a keto-ethyl intermediate, followed by piperidine-4-carboxamide coupling. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the 4-fluorophenylamine moiety to the ethyl-oxo intermediate .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (peaks for fluorophenyl protons at δ 7.2–7.4 ppm and piperidine carboxamide at δ 3.1–3.5 ppm), high-resolution mass spectrometry (HRMS) for molecular ion validation, and FT-IR for amide C=O stretching (~1650 cm1^{-1}) .

Q. What analytical techniques are most effective for assessing purity and stability under various storage conditions?

Methodological Answer:

  • Purity assessment : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v). Purity ≥95% is acceptable for most assays .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., cleavage of the amide bond or fluorophenyl ring oxidation) .

Q. How does the compound’s solubility profile influence formulation strategies for in vitro bioactivity assays?

Methodological Answer:

  • Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) due to poor aqueous solubility. For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins to enhance solubility while maintaining assay compatibility .
  • Critical micelle concentration (CMC) : Determine via dynamic light scattering (DLS) to avoid aggregation in biological media .

Advanced Research Questions

Q. What in vitro models are suitable for elucidating the compound’s mechanism of action against neurological targets?

Methodological Answer:

  • Receptor binding assays : Use radioligand displacement (e.g., 3^3H-labeled ligands for σ-1 or NMDA receptors) to measure IC50_{50} values. Include positive controls (e.g., haloperidol for σ-1) .
  • Calcium imaging : Assess functional activity in primary neuronal cultures using Fluo-4 AM dye to monitor intracellular Ca2+^{2+} flux .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacophore of this derivative?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro or methoxy substituents) or piperidine (e.g., N-methylation) groups. Test for changes in potency using dose-response curves (e.g., IC50_{50} shifts in enzyme inhibition assays) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .

Q. What methodological considerations are critical when transitioning from in vitro to in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetics (PK) : Conduct IV/PO dosing in rodents to determine bioavailability (%F) and half-life (t1/2t_{1/2}). Use LC-MS/MS for plasma concentration analysis .
  • Blood-brain barrier (BBB) penetration : Assess via brain-to-plasma ratio measurements after systemic administration. Modify logP (e.g., via prodrug strategies) if permeability is low .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinity results?

Methodological Answer:

  • Force field validation : Re-optimize docking parameters using experimental crystal structures (PDB) to improve pose prediction accuracy .
  • Thermodynamic integration : Apply free-energy perturbation (FEP) calculations to account for solvation and entropy effects overlooked in rigid docking .

Q. What advanced spectroscopic techniques are required to characterize degradation products under accelerated stability testing?

Methodological Answer:

  • LC-HRMS : Identify exact masses of degradation products (e.g., oxidation at the piperidine ring or hydrolysis of the amide bond) .
  • 2D NMR (COSY, HSQC) : Resolve structural ambiguities in complex degradation mixtures, particularly for regioisomers .

Data Contradiction Analysis

Example : Conflicting IC50_{50} values reported in enzyme inhibition assays.
Resolution Strategy :

  • Assay standardization : Ensure consistent buffer pH, ion concentrations, and temperature across labs .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) .

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